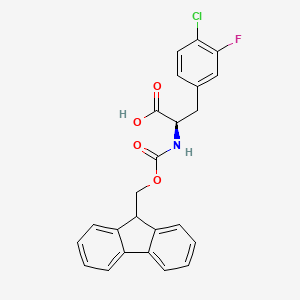

N-Fmoc-4-chloro-3-fluoro-D-phenylalanine

Beschreibung

BenchChem offers high-quality N-Fmoc-4-chloro-3-fluoro-D-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-4-chloro-3-fluoro-D-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C24H19ClFNO4 |

|---|---|

Molekulargewicht |

439.9 g/mol |

IUPAC-Name |

(2R)-3-(4-chloro-3-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C24H19ClFNO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |

InChI-Schlüssel |

ABNJHASPCQWVPF-JOCHJYFZSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)Cl)F)C(=O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)F)C(=O)O |

Herkunft des Produkts |

United States |

Strategic Integration of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine in Advanced Peptide Therapeutics

The incorporation of unnatural, halogenated amino acids into peptide sequences represents a paradigm shift in rational drug design. N-Fmoc-4-chloro-3-fluoro-D-phenylalanine is a highly specialized building block utilized to engineer proteolytic stability, enhance lipophilicity, and exploit halogen bonding interactions within target binding pockets.

This technical whitepaper provides an in-depth guide on the foundational properties of this compound—specifically its CAS registry number and molecular weight—and details field-proven protocols for its application in Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profiling

N-Fmoc-4-chloro-3-fluoro-D-phenylalanine is an Fmoc-protected, di-halogenated D-enantiomer of phenylalanine. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection of the α-amino group, enabling highly orthogonal peptide synthesis strategies. Accurate physicochemical data is paramount for precise stoichiometric calculations during the synthesis workflow.

Table 1: Quantitative Data & Chemical Identifiers

| Property | Value | Causality / Significance |

| Chemical Name | N-Fmoc-4-chloro-3-fluoro-D-phenylalanine | Standard nomenclature for SPPS building blocks. |

| CAS Registry Number | 2002503-14-0 | Unique numeric identifier for regulatory and sourcing accuracy (). |

| Molecular Weight | 439.86 g/mol | Critical for mass-to-mole conversions during coupling reactions. |

| Chemical Formula | C24H19ClFNO4 | Reflects the di-halogenated phenyl ring and Fmoc protecting group. |

| Stereochemistry | D-enantiomer | Confers resistance to endogenous L-proteases, increasing half-life. |

Mechanistic Rationale in Drug Design

Why utilize a 4-chloro-3-fluoro substituted D-phenylalanine in a peptide sequence? The selection of this specific unnatural amino acid is driven by three synergistic mechanisms:

-

Halogen Bonding (σ-Hole Interactions): The chlorine atom at the para-position features an electron-deficient region (the σ-hole) on its electrostatic surface. This allows it to act as a halogen bond donor to Lewis bases (e.g., backbone carbonyls) in the target protein, significantly enhancing binding affinity compared to standard hydrogen bonding ().

-

Fluorine-Induced Conformational Tuning: Fluorine at the meta-position exerts a strong inductive electron-withdrawing effect, which polarizes the adjacent C-Cl bond. This deepens the σ-hole on the chlorine atom, strengthening the resulting halogen bond. Additionally, fluorine modulates the lipophilicity (LogP) of the peptide, improving membrane permeability without adding excessive steric bulk ().

-

Proteolytic Shielding via D-Configuration: Endogenous proteases are highly stereoselective for L-amino acids. The incorporation of the D-enantiomer creates a stereochemical mismatch at the enzymatic cleavage site, drastically extending the in vivo half-life of the peptide therapeutic ().

Solid-Phase Peptide Synthesis (SPPS) Workflow

To successfully integrate N-Fmoc-4-chloro-3-fluoro-D-phenylalanine, researchers must employ optimized Fmoc-SPPS protocols. The steric hindrance introduced by the di-halogenated aromatic ring requires highly efficient coupling reagents to prevent incomplete acylation.

Solid-Phase Peptide Synthesis workflow for N-Fmoc-4-chloro-3-fluoro-D-phenylalanine.

Experimental Protocols

The following methodologies establish a self-validating system for the coupling of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine. The protocol ensures high coupling efficiency while minimizing epimerization.

Protocol 1: Coupling of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine

Objective: Achieve >99% coupling efficiency of the sterically demanding halogenated amino acid onto a resin-bound peptide chain.

Table 2: SPPS Coupling Stoichiometry

| Reagent | Equivalents | Function |

| Resin-bound Peptide | 1.0 eq | Solid support and growing peptide chain. |

| N-Fmoc-4-Cl-3-F-D-Phe | 3.0 eq | Unnatural amino acid building block. |

| HATU | 2.9 eq | Uronium-based activating agent. |

| DIPEA | 6.0 eq | Non-nucleophilic organic base. |

Step-by-Step Methodology:

-

Activation: In a dry vial, dissolve N-Fmoc-4-chloro-3-fluoro-D-phenylalanine (MW: 439.86 g/mol ) and HATU in a minimal volume of anhydrous DMF (typically 0.1 M concentration).

-

Base Addition: Add DIPEA to the solution.

-

Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form the highly reactive O-At active ester. The slight substoichiometric ratio of HATU (2.9 eq) to the amino acid (3.0 eq) prevents the irreversible capping of the resin's free amines by unreacted uronium species.

-

-

Pre-activation: Allow the mixture to stand for 2 minutes at room temperature.

-

Causality: This brief pre-activation ensures the complete formation of the active ester before introduction to the sterically hindered resin environment, maximizing the kinetic rate of acylation.

-

-

Coupling: Transfer the activated solution to the resin-containing reaction vessel. Agitate gently (via nitrogen bubbling or orbital shaking) for 60–90 minutes at room temperature.

-

Validation (Kaiser Test): Drain the reagents and wash the resin thoroughly with DMF (3 × 1 min) and DCM (3 × 1 min). Perform a Kaiser test on an aliquot of resin beads.

-

Causality: A colorless/yellow result validates complete primary amine acylation (a self-validating endpoint). A blue result indicates incomplete coupling, necessitating a secondary coupling cycle before proceeding.

-

Protocol 2: Fmoc Deprotection

Objective: Remove the Fmoc group to expose the α-amino group of the newly coupled D-phenylalanine derivative for subsequent chain elongation.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a fresh solution of 20% (v/v) piperidine in DMF.

-

Initial Deprotection: Add the piperidine solution to the resin and agitate for 3 minutes. Drain.

-

Causality: The initial short treatment neutralizes any residual acid from the coupling phase and initiates the base-catalyzed E1cB elimination mechanism of the Fmoc group.

-

-

Main Deprotection: Add fresh 20% piperidine/DMF and agitate for 15 minutes.

-

Washing: Drain and wash the resin extensively with DMF (5 × 1 min) to remove all traces of piperidine and the resulting dibenzofulvene-piperidine adduct.

Analytical Validation

Following global cleavage from the resin (using a standard TFA/TIS/H2O cocktail), the crude peptide must be analyzed to confirm the integrity of the synthesis.

LC-MS Isotopic Profiling: The presence of the 4-chloro-3-fluoro-D-phenylalanine residue provides a built-in diagnostic tool during mass spectrometry. Due to the natural isotopic distribution of chlorine (~75% ³⁵Cl and ~25% ³⁷Cl), the mass spectrum of the final peptide will display a characteristic M and M+2 isotopic pattern in a precise 3:1 ratio. Observing this distinct isotopic signature serves as definitive, self-validating proof of the successful incorporation of the halogenated residue without degradation.

References

-

Application of the Halogen Bond in Protein Systems Biochemistry (ACS Publications) URL:[Link]

-

Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach Materials Advances (RSC Publishing) URL:[Link]

- Cell penetrating peptides and methods of making and using thereof (US10626147B2)

Engineering Molecular Recognition: The Impact of Halogenation on D-Phenylalanine Derivative Binding Affinity

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist

Introduction: The D-Phenylalanine Scaffold in Rational Drug Design

In the pursuit of highly potent and metabolically stable therapeutics, the incorporation of unnatural amino acids has become a cornerstone of modern peptidomimetic and small-molecule drug design. D-phenylalanine (D-Phe) serves as a privileged scaffold; its D-stereocenter confers profound resistance to endogenous proteases, while its aromatic side chain drives critical hydrophobic and π−π stacking interactions within target binding pockets .

However, the native phenyl ring often lacks the precise geometric and electronic complementarity required to achieve sub-nanomolar affinity. By systematically introducing halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the D-Phe aromatic ring, researchers can rationally modulate lipophilicity, electronic distribution, and steric bulk. This whitepaper explores the mechanistic causality behind halogenation and provides validated protocols for leveraging these derivatives to enhance target binding affinity .

Mechanistic Drivers of Halogenated Binding Affinity

The enhancement of binding affinity via halogenation is not a monolithic effect; it is driven by three distinct, yet interconnected, physicochemical phenomena.

The Halogen Bond (X-Bond)

Unlike hydrogen bonds, which rely on electrostatic attraction to a proton, halogen bonds are highly directional non-covalent interactions driven by an anisotropic distribution of electron density. Heavier halogens (Cl, Br, I) possess an equatorial belt of negative charge and a polar, electron-deficient "cap" known as the σ -hole. This electropositive σ -hole acts as a Lewis acid, forming strong, highly directional bonds with Lewis bases (such as backbone carbonyl oxygens or sulfur atoms in methionine) within the binding pocket 3. The strength of the σ -hole, and thus the halogen bond, increases with the polarizability and size of the halogen (I > Br > Cl ≫ F) 4.

Conformational Preorganization

The steric bulk of halogens can restrict the rotational degrees of freedom of the peptide backbone or adjacent side chains. By locking the D-Phe derivative into a specific conformation, the entropic penalty of binding ( ΔS ) is minimized. For instance, in auristatin-derived antibody-drug conjugates, para-halogenation of the phenylalanine residue shifts the cis/trans equilibrium, increasing the population of the biologically active trans isomer by up to 75% without diminishing cytotoxicity 5.

Lipophilicity and Desolvation

Halogenation universally increases the lipophilicity (logP) of the D-Phe side chain. This enhances hydrophobic packing within non-polar sub-pockets. The displacement of ordered water molecules from these pockets into the bulk solvent provides a massive favorable enthalpic and entropic driving force for binding. In studies of amyloidogenic peptides, systematic fluorination of phenylalanine directly correlated with decreased aggregation lag times due to enhanced hydrophobic interactions 6.

Mechanistic pathways by which halogenation of D-phenylalanine enhances target binding affinity.

Quantitative Structure-Activity Data

To rationally select the appropriate halogen for a target binding pocket, one must balance steric constraints with the desired electronic effect. The table below summarizes the physicochemical properties of halogenated substitutions on the D-Phe aromatic ring.

| Substituent | van der Waals Radius (Å) | Electronegativity (Pauling) | σ -hole Strength | Typical logP Shift ( Δπ ) | Primary Binding Contribution |

| Hydrogen (H) | 1.20 | 2.20 | N/A | Baseline | Baseline π−π stacking |

| Fluorine (F) | 1.47 | 3.98 | Negligible | +0.14 | Polarity tuning, metabolic blocking |

| Chlorine (Cl) | 1.75 | 3.16 | Moderate | +0.71 | Steric fit, moderate halogen bonding |

| Bromine (Br) | 1.85 | 2.96 | Strong | +0.86 | Strong halogen bonding, conformational locking |

| Iodine (I) | 1.98 | 2.66 | Very Strong | +1.12 | Dominant halogen bonding, massive steric bulk |

Note: While fluorine is highly electronegative, it lacks the polarizability required to form a significant σ -hole. Therefore, fluorinated D-Phe derivatives rarely participate in halogen bonding and are instead used to modulate pKa, improve metabolic stability, or fill small hydrophobic pockets without introducing excessive steric bulk 7.

Experimental Protocols: Synthesis and Kinetic Validation

To isolate the thermodynamic contribution of halogenation, the experimental workflow must be a self-validating system. The following protocol outlines the synthesis of a D-Phe(4-X) peptide library and its kinetic evaluation using Surface Plasmon Resonance (SPR).

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

Objective: Synthesize a highly pure library of peptides containing Fmoc-D-Phe(4-X)-OH (where X = H, F, Cl, Br, I).

-

Resin Preparation & Swelling : Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

-

Causality: Rink Amide resin is selected to yield a C-terminal amide upon cleavage. This neutralizes the negative charge of a free carboxylate, preventing artifactual electrostatic repulsion within the target's binding pocket that could mask the subtle affinity gains of halogenation.

-

-

Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

-

Coupling of Halogenated D-Phe : Dissolve 4 eq. of Fmoc-D-Phe(4-X)-OH, 3.9 eq. of HATU, and 8 eq. of DIPEA in DMF. Add to the resin and agitate for 60 minutes.

-

Causality: Halogenation, particularly with bulky Bromine or Iodine, increases steric hindrance at the α -carbon and aromatic ring. HATU is utilized over standard HBTU due to its superior reactivity for sterically demanding couplings, ensuring >99% coupling efficiency.

-

-

Cleavage and Global Deprotection : Treat the dried resin with a cleavage cocktail of TFA/TIPS/H 2 O (95:2.5:2.5) for 2 hours.

-

Causality: While halogenated aromatic rings are generally stable to TFA, the Triisopropylsilane (TIPS) scavenger is strictly required to trap carbocations generated from side-chain protecting groups, preventing irreversible re-alkylation of the electron-rich halogenated phenyl ring.

-

-

Purification : Precipitate in cold diethyl ether, lyophilize, and purify via RP-HPLC to >95% purity.

Phase 2: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Quantify the association ( kon ) and dissociation ( koff ) rates to determine the true KD ( ΔG ).

-

Ligand Immobilization : Immobilize the target protein onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry until a target level of ~500 RU is reached.

-

Causality: Covalent amine coupling provides a highly stable baseline. This is critical because halogenated peptides often exhibit very slow off-rates ( koff ); a drifting baseline from non-covalent capture methods would artificially skew the dissociation kinetics.

-

-

Self-Validating Baseline Control : Inject the unhalogenated D-Phe (X=H) peptide variant first to establish the baseline thermodynamic parameters ( KD , ΔGH ).

-

Analyte Injection : Inject the halogenated D-Phe(4-X) peptides in a multi-cycle kinetic format at concentrations ranging from 0.1x to 10x the estimated KD . Use a flow rate of 30 µL/min to minimize mass transport limitations.

-

Data Fitting & Analysis : Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

-

Causality: Halogen bonding primarily stabilizes the bound state rather than accelerating target recognition. Therefore, successful halogen bonding will manifest analytically as a significantly reduced dissociation rate ( koff ) rather than an altered association rate ( kon ).

-

Case Studies in Target Binding

LAT1 Transporter Selectivity

The L-type Amino Acid Transporter 1 (LAT1) is a critical target in oncology. Research demonstrates that meta-substituted iodine (3-I) on phenylalanine derivatives donates a highly directional halogen bond to the backbone oxygen of Ser401 within the LAT1 binding pocket. This specific σ -hole interaction drives both the high affinity and the extraordinary selectivity of the halogenated ligand for LAT1 over other transporters 3.

Oxyanion Hole Probing in Ketosteroid Isomerase

Attempts to replace native hydrogen-bond donors (like Tyrosine) with halogenated phenylalanine derivatives in the oxyanion hole of ketosteroid isomerase revealed the strict geometric requirements of halogen bonding. Because halogen bonds require a nearly linear geometry (170°–180° angle between the C-X bond and the electron donor), they cannot functionally replace hydrogen bonds in rigid active sites where the geometry is pre-optimized for a 120° hydrogen bond angle. This underscores the necessity of rational, structure-based design when deploying halogenated D-Phe derivatives 7.

Conclusion

The halogenation of D-phenylalanine is a highly sophisticated tool in the drug developer's arsenal. By moving beyond simple lipophilicity adjustments and rationally engineering σ -hole interactions and conformational shifts, researchers can achieve profound enhancements in binding affinity and target residence time. Success, however, relies entirely on a rigorous understanding of the target pocket's geometry and the deployment of self-validating kinetic assays to confirm the mechanistic basis of the affinity gain.

References

-

Rigorous sampling of docking poses unveils binding hypothesis for the halogenated ligands of L-type Amino acid Transporter 1 (LAT1). PMC / NIH.[Link]

-

Evaluating the potential for halogen bonding in ketosteroid isomerase's oxyanion hole using unnatural amino acid mutagenesis. PMC / NIH.[Link]

-

The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ResearchGate.[Link]

-

Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. ACS Publications.[Link]

-

Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Taylor & Francis.[Link]

Sources

- 3. Rigorous sampling of docking poses unveils binding hypothesis for the halogenated ligands of L-type Amino acid Transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Evaluating the potential for halogen bonding in ketosteroid isomerase’s oxyanion hole using unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Peptide Synthesis (SPPS) Protocols for N-Fmoc-4-chloro-3-fluoro-D-phenylalanine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Peptidomimetics, targeted therapeutics, self-assembling hydrogels, and protease-resistant biologics.

Introduction & Mechanistic Rationale

The incorporation of non-canonical, halogenated amino acids into peptide sequences is a cornerstone strategy in modern drug discovery [1]. N-Fmoc-4-chloro-3-fluoro-D-phenylalanine (CAS: 2002503-14-0) is a highly specialized building block that synergizes three distinct structural modifications to optimize peptide pharmacokinetics and pharmacodynamics:

-

D-Stereocenter Configuration: Natural L-peptides are rapidly degraded by endogenous proteases. Inverting the stereocenter to the D-configuration provides profound catabolic stability against enzymes such as proteinase K and bromelain, extending the in vivo half-life of the therapeutic [2].

-

3-Fluoro Substitution (Meta): Fluorine, the most electronegative element (Pauling scale 3.98), possesses a highly stable C–F bond (105.4 kcal/mol). This substitution blocks metabolic oxidation sites, modulates the local dipole moment, and enhances electrostatic interactions with target binding pockets without adding significant steric bulk[3].

-

4-Chloro Substitution (Para): Chlorine is highly lipophilic and features a highly polarizable electron cloud. This enables the formation of highly directional halogen bonds (e.g., with the sulfur atom of methionine residues in target proteins) and significantly improves blood-brain barrier (BBB) permeability compared to purely fluorinated or unhalogenated analogs [3].

Figure 1: Pharmacological advantages of integrating N-Fmoc-4-chloro-3-fluoro-D-phenylalanine into peptide drugs.

Physicochemical Properties

| Property | Value / Specification |

| Chemical Name | N-Fmoc-4-chloro-3-fluoro-D-phenylalanine |

| CAS Number | 2002503-14-0 [4] |

| Molecular Formula | C₂₄H₁₉ClFNO₄ |

| Molecular Weight | 439.86 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, DMSO; Insoluble in Water |

| Storage Conditions | 2–8 °C, desiccated, protected from light |

SPPS Strategy & Causality

Synthesizing peptides with multi-halogenated D-amino acids requires specific adjustments to standard Fmoc-SPPS protocols.

The Electronic Challenge: When coupling N-Fmoc-4-chloro-3-fluoro-D-Phe onto the growing peptide chain, the electron-withdrawing halogens slightly increase the electrophilicity of the activated carboxyl group, often making this coupling highly efficient. However, once the Fmoc group is removed, the resulting N-terminal amine experiences an inductive electron-withdrawing effect from the di-halogenated aromatic ring. This reduces the nucleophilicity of the amine. Consequently, the subsequent amino acid coupling onto this residue requires stronger activation and longer coupling times to prevent deletion sequences [1].

Reagent Selection:

-

Activator: We recommend HATU/DIPEA for sterically hindered or electronically deactivated couplings. Alternatively, DIC/OxymaPure is highly recommended as it maintains a neutral pH, completely negating the risk of base-catalyzed epimerization (racemization) that can occasionally occur with uronium salts [5].

-

Resin: Rink Amide AM resin (for C-terminal amides) or 2-Chlorotrityl chloride (CTC) resin (for C-terminal acids).

Table 2: Comparative Coupling Conditions

| Parameter | HATU / DIPEA Protocol | DIC / OxymaPure Protocol |

| Mechanism | Uronium salt activation | Carbodiimide / Oxime activation |

| pH Environment | Basic (requires DIPEA) | Neutral (no tertiary base needed) |

| Coupling Time | 1–2 hours | 2–3 hours |

| Epimerization Risk | Low to Moderate | Extremely Low |

| Best Used For | Highly hindered subsequent couplings | Sequences prone to racemization |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. It utilizes a 0.1 mmol scale on Rink Amide AM resin (loading: ~0.5 mmol/g).

Reagent Preparation

-

Deprotection Solution: 20% (v/v) Piperidine in Dimethylformamide (DMF).

-

Amino Acid Solution: 0.2 M N-Fmoc-4-chloro-3-fluoro-D-Phe in DMF (0.4 mmol, 4 eq).

-

Activator Solution (HATU): 0.2 M HATU in DMF (0.39 mmol, 3.9 eq).

-

Base: N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq).

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

Workflow Execution

Figure 2: Iterative Fmoc-SPPS workflow for incorporating halogenated amino acids.

Step 1: Resin Swelling

-

Weigh 200 mg of Rink Amide AM resin (0.1 mmol) into a fritted SPPS reaction vessel.

-

Add 5 mL of DCM/DMF (1:1) and agitate for 45–60 minutes to fully swell the polymer matrix. Drain the solvent.

Step 2: Fmoc Deprotection

-

Add 3 mL of 20% Piperidine in DMF to the resin. Agitate for 5 minutes. Drain.

-

Add another 3 mL of 20% Piperidine in DMF and agitate for 15 minutes. Drain.

-

Wash: Wash the resin 5 times with 3 mL DMF (1 minute per wash).

-

Self-Validation: Perform a Kaiser test. The resin beads should turn dark blue, confirming the presence of free primary amines.

Step 3: Coupling of N-Fmoc-4-chloro-3-fluoro-D-Phe

-

Mix the Amino Acid Solution (4 eq) and Activator Solution (3.9 eq).

-

Add DIPEA (8 eq) to the mixture. Mechanistic note: 3.9 eq of HATU is used relative to 4 eq of AA to ensure no excess uronium salt caps the free amine on the resin.

-

Immediately transfer the activated mixture to the resin.

-

Agitate at room temperature for 2 hours.

-

Wash: Drain the reaction mixture and wash the resin 5 times with 3 mL DMF.

-

Self-Validation: Perform a Kaiser test. The beads should remain colorless/yellow, indicating complete coupling. If blue, repeat the coupling step.

Step 4: Subsequent Amino Acid Coupling (Critical Step)

-

Deprotect the Fmoc group of the newly added 4-chloro-3-fluoro-D-Phe as described in Step 2.

-

For the next amino acid, prepare the coupling mixture using HATU/DIPEA but extend the coupling time to 3 hours to compensate for the reduced nucleophilicity of the halogenated N-terminus.

Step 5: Cleavage and Global Deprotection

-

After the final N-terminal Fmoc deprotection and washing, wash the resin with DCM (3 × 3 mL) and dry under a stream of nitrogen.

-

Add 4 mL of the Cleavage Cocktail (TFA/TIS/H2O). Agitate for 2 hours at room temperature.

-

Collect the cleavage solution in a 50 mL centrifuge tube. Wash the resin once with 1 mL neat TFA and combine the filtrates.

Step 6: Precipitation and Isolation

-

Concentrate the cleavage solution under a gentle nitrogen stream to ~1 mL.

-

Add 15 mL of ice-cold diethyl ether to precipitate the crude peptide.

-

Centrifuge at 4000 rpm for 5 minutes. Decant the ether.

-

Wash the pellet twice more with cold ether, then dry the pellet in vacuo.

Analytical Validation

To ensure the integrity of the synthesized halogenated peptide, perform the following analyses:

-

RP-HPLC: Use a C18 column (e.g., 4.6 × 250 mm, 5 µm). Halogenated peptides exhibit increased retention times compared to their unhalogenated counterparts due to the lipophilicity of the chlorine and fluorine atoms. Run a linear gradient of 5% to 95% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 30 minutes.

-

LC-MS (ESI): Verify the mass. Note that the presence of the chlorine atom will yield a characteristic isotopic pattern (an M+2 peak approximately one-third the intensity of the monoisotopic M peak), which serves as an excellent diagnostic tool for confirming successful incorporation.

References

-

Environmental Science & Technology. (2023). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. ACS Publications. Retrieved from [Link]

-

Chemical Science. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Publishing. Retrieved from[Link]

Application Note: Strategic Incorporation of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine for Protease-Resistant Peptide Therapeutics

Prepared by: Senior Application Scientist Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

In the development of peptide-based therapeutics, rapid in vivo degradation by endogenous proteases remains a critical bottleneck. As a Senior Application Scientist, I frequently observe that while simple D-amino acid substitution provides baseline [1], it is often insufficient for oral bioavailability or extended serum half-life. To engineer true metabolic robustness, we must move beyond chirality and manipulate the sub-angstrom physical characteristics of the peptide backbone.

The incorporation of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine represents a highly sophisticated structural intervention that operates on three distinct mechanistic axes:

-

Stereochemical Evasion (D-Chirality): Inverting the stereocenter at the alpha-carbon creates a fundamental mismatch with the active sites of endogenous L-proteases (e.g., trypsin, chymotrypsin, and pepsin), preventing the formation of the necessary enzyme-substrate transition state.

-

Steric Shielding (4-Chloro Substitution): The chlorine atom at the para position possesses a large van der Waals radius. This introduces significant steric bulk that physically occludes the S1 binding pocket of proteases, creating a spatial barrier that prevents the adjacent peptide bond from being cleaved[2].

-

Electronic Deactivation & Lipophilicity (3-Fluoro Substitution): Fluorine is highly electronegative. Placing it at the meta position exerts a strong inductive effect, withdrawing electron density from the aromatic ring. This hardens the molecule against oxidative metabolism (such as degradation by hepatic CYP450 enzymes) while simultaneously increasing the overall lipophilicity of the peptide, which is crucial for [3].

Quantitative Data: Physicochemical & Stability Profiling

To understand the causality behind selecting this specific non-canonical amino acid, we must compare its physicochemical profile against standard alternatives. The table below summarizes the additive stabilization effects.

| Amino Acid Modification | Chirality | Halogenation | Relative Steric Bulk (ų) | Expected Serum Half-Life | Lipophilicity (LogP Impact) |

| L-Phenylalanine | L | None | Baseline | < 1 hour | Baseline |

| D-Phenylalanine | D | None | Baseline | ~ 4–6 hours | Baseline |

| 4-fluoro-D-Phe | D | 4-F | Minor Increase | ~ 12 hours | Increased |

| 4-chloro-3-fluoro-D-Phe | D | 4-Cl, 3-F | Major Increase | > 48 hours | Highly Increased |

Table 1: Comparative profiling demonstrating the synergistic effect of D-chirality and di-halogenation on peptide stability.

Experimental Workflow Visualization

Workflow for SPPS incorporating Fmoc-4-Cl-3-F-D-Phe with self-validating checkpoints.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies incorporate built-in quality control checkpoints to guarantee successful synthesis and accurate stability assessment.

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Causality Note: The steric bulk of the 4-chloro group significantly reduces the nucleophilic attack rate during peptide bond formation. Therefore, standard coupling reagents (like HBTU) may lead to incomplete reactions or epimerization. We utilize DIC/Oxyma Pure to maintain chiral integrity while allowing for an extended coupling time.

-

Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).

-

Self-Validation Step: Collect the deprotection flow-through and measure UV absorbance at 301 nm. A consistent peak area relative to previous cycles confirms[4].

-

-

Amino Acid Activation & Coupling: Dissolve 3.0 eq. of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine, 3.0 eq. of N,N'-Diisopropylcarbodiimide (DIC), and 3.0 eq. of Oxyma Pure in minimal DMF. Add to the resin and agitate for 2 hours at room temperature[5].

-

Coupling Validation: Perform a Kaiser test on a few resin beads.

-

Self-Validation Step: A yellow (negative) result validates complete coupling. A blue (positive) result indicates unreacted amines, triggering an automatic re-coupling cycle using HATU/DIPEA for 1 hour.

-

-

Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Protease Stability Assay

Causality Note: To definitively prove the protective effect of the halogenated D-amino acid, the assay must rule out false positives caused by inactive enzymes or buffer anomalies.

-

Preparation: Dissolve the purified synthetic peptide in PBS (pH 7.4) to a final concentration of 100 µM.

-

Control Setup (Self-Validation): Prepare a parallel 100 µM solution of the native L-Phe variant of the peptide. If the L-Phe variant does not degrade during the assay, the protease is inactive, and the assay is invalid.

-

Internal Standard Addition: Spike both solutions with 10 µM of a stable heavy-isotope labeled reference peptide to normalize LC-MS signals against ionization fluctuations.

-

Enzymatic Digestion: Add Proteinase K or α-Chymotrypsin (final concentration 2 µg/mL) to the peptide solutions. Incubate at 37°C.

-

Time-Course Sampling: Extract 50 µL aliquots at 0, 1, 4, 12, 24, and 48 hours. Immediately quench the reaction by adding 50 µL of 1% TFA in acetonitrile.

-

Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS, plotting the normalized area of the intact peptide mass over time to determine the half-life.

Mechanism of Protease Resistance

Mechanistic pathways conferring protease resistance via 4-chloro-3-fluoro-D-phenylalanine.

References

-

[1] Title: Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Source: PMC - NIH. URL:[Link]

-

[2] Title: Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale. Source: PMC - NIH. URL:[Link]

-

[5] Title: Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Source: PMC - NIH. URL:[Link]

Sources

- 1. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC [pmc.ncbi.nlm.nih.gov]

- 3. evitachem.com [evitachem.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Fmoc Deprotection Protocols for N-Fmoc-4-chloro-3-fluoro-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Mechanistic Insights

The incorporation of unnatural, halogenated D-amino acids such as N-Fmoc-4-chloro-3-fluoro-D-phenylalanine (CAS 2002503-14-0) [1] is a powerful strategy in modern drug development. The D-configuration confers profound resistance to endogenous proteases, while the specific 3-fluoro and 4-chloro substitutions introduce unique halogen-bonding capabilities and enhance metabolic stability.

However, synthesizing peptides containing this residue via standard Solid-Phase Peptide Synthesis (SPPS) presents a critical stereochemical challenge.

The Causality of Epimerization

In standard Fmoc-SPPS workflows, the Fmoc protecting group is removed using a secondary amine base, typically 20% piperidine in N,N-dimethylformamide (DMF) [2]. While this is highly effective for canonical amino acids, prolonged exposure to this basic environment is highly detrimental to electron-deficient D-amino acids.

The mechanism of degradation is driven by the inductive effect (-I) of the halogens. The strongly electron-withdrawing 4-chloro and 3-fluoro substituents pull electron density away from the aromatic ring and the peptide backbone, which significantly increases the acidity of the α -proton [3]. When the resin-bound peptide is exposed to unbuffered piperidine, the base can directly abstract this acidic α -proton, leading to the formation of a planar enolate intermediate. Subsequent re-protonation from the opposite face results in base-catalyzed epimerization, converting the desired D-diastereomer into the inactive L-diastereomer.

Mechanism of base-catalyzed epimerization via α -proton abstraction.

Comparative Deprotection Strategies

To preserve the chiral integrity of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine, the deprotection step must be engineered to minimize the half-life of base exposure while ensuring complete Fmoc removal.

-

Standard 20% Piperidine/DMF: Poses a high risk of epimerization due to the extended reaction times (e.g., 2 × 10 min) required to ensure complete deprotection of aggregated sequences [4].

-

Morpholine (50% in DMF): A milder base often utilized for sensitive glycopeptides. However, its sluggish kinetics can lead to incomplete deprotection, resulting in truncated deletion sequences [4].

-

Piperazine/DBU/Formic Acid: The optimal solution. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a potent, non-nucleophilic base that accelerates Fmoc removal to under one minute. Piperazine acts as a highly efficient scavenger for the reactive dibenzofulvene byproduct. Crucially, the addition of 1% formic acid buffers the system, suppressing direct α -proton abstraction without hindering the rapid Fmoc cleavage kinetics [5].

Quantitative Comparison of Deprotection Cocktails

| Deprotection Reagent | Cleavage Time ( t1/2 ) | Epimerization Risk | Scavenging Efficiency | Mechanistic Notes |

| 20% Piperidine / DMF | ~6–10 sec | High | Excellent | Prolonged exposure (10+ min) drives enolization of halogenated D-Phe. |

| 50% Morpholine / DMF | > 60 min | Low | Moderate | Too sluggish; high risk of deletion sequences. |

| 5% Piperazine + 1% DBU + 1% Formic Acid | < 10 sec | Very Low | Excellent | Formic acid buffers α -proton; DBU ensures ultra-rapid cleavage. |

Step-by-Step Experimental Protocol

This self-validating protocol is designed to rapidly deprotect N-Fmoc-4-chloro-3-fluoro-D-phenylalanine while maintaining a buffered environment to prevent epimerization.

Materials Required

-

Resin: Peptide-resin complex containing the terminal N-Fmoc-4-chloro-3-fluoro-D-phenylalanine.

-

Deprotection Cocktail: 5% (w/v) Piperazine, 1% (v/v) DBU, and 1% (v/v) Formic Acid in anhydrous DMF.

-

Coupling Reagents (for subsequent amino acid): DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure. (Note: Avoid base-heavy coupling reagents like HATU/DIPEA immediately following this residue to further prevent racemization).

Methodology

Step 1: Cocktail Preparation

-

Dissolve 5.0 g of Piperazine in 80 mL of anhydrous DMF.

-

Add 1.0 mL of DBU and 1.0 mL of Formic Acid.

-

Adjust the final volume to 100 mL with DMF. Prepare fresh daily to prevent degradation of the buffering capacity.

Step 2: Rapid Fmoc Deprotection

-

Drain the DMF from the swollen peptide-resin.

-

Add the Piperazine/DBU/Formic Acid deprotection cocktail (approx. 5 mL per 0.1 mmol scale).

-

Agitate vigorously for exactly 1 minute .

-

Drain the reaction vessel and repeat the cocktail addition for a second 1-minute cycle. (Do not exceed 2 minutes total exposure).

Step 3: Stringent Washing

-

Drain the deprotection cocktail immediately.

-

Wash the resin with anhydrous DMF (5 × 1 minute) to completely remove DBU and the dibenzofulvene-piperazine adduct.

Step 4: Epimerization-Free Coupling

-

Introduce the next Fmoc-amino acid activated with DIC and Oxyma Pure (1:1:1 ratio). This maintains an acidic-to-neutral pH during coupling, preventing base-catalyzed racemization of the newly deprotected D-Phe amine.

Optimized SPPS workflow for halogenated D-phenylalanine derivatives.

Analytical Validation

To ensure the trustworthiness of the synthesis, epimerization must be quantified post-cleavage.

-

Cleave a micro-aliquot of the peptide from the resin using a standard TFA/TIS/H2O (95:2.5:2.5) cocktail.

-

Analyze the crude mixture via Reversed-Phase LC-MS (C18 column, gradient 5-95% MeCN in H2O with 0.1% TFA).

-

Diastereomers (D-Phe vs. L-Phe containing peptides) typically resolve as distinct peaks with identical mass-to-charge ( m/z ) ratios. Integration of the peaks will confirm the chiral purity (>99% expected using the buffered DBU method).

References

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group (Fmoc). Available at:[Link]

-

National Institutes of Health (NIH) PMC. Epimerisation in Peptide Synthesis. Available at:[Link]

-

National Institutes of Health (NIH) PMC. Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Available at:[Link]

-

RSC Advances. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Available at:[Link]

Application Notes and Protocols: Enhancing Antimicrobial Peptide Design with N-Fmoc-4-chloro-3-fluoro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Approach to Combatting Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic agents that can overcome existing resistance mechanisms.[1] Antimicrobial peptides (AMPs) have emerged as a promising class of natural antibiotics due to their broad-spectrum activity and a lower propensity for inducing resistance compared to conventional antibiotics.[2][3] AMPs typically function by disrupting the integrity of microbial cell membranes, a mechanism that is less susceptible to target-based mutations.[4][5]

However, the therapeutic potential of natural AMPs is often hindered by their susceptibility to proteolytic degradation, which leads to short in-vivo half-lives.[6][7] The rational design of synthetic AMPs incorporating non-canonical amino acids (ncAAs) offers a powerful strategy to overcome these limitations.[8][9][10] This guide details the application of a unique ncAA, N-Fmoc-4-chloro-3-fluoro-D-phenylalanine , to engineer AMPs with enhanced stability and potentially superior antimicrobial efficacy.

The Rationale: Engineering Stability and Potency with a Multifunctional Amino Acid

The unique structure of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine provides a tripartite advantage in AMP design, addressing key challenges in peptide therapeutics. The incorporation of this building block is not merely a substitution but a strategic enhancement of the peptide's core physicochemical properties.

Enhanced Proteolytic Stability via D-Configuration

A primary obstacle for peptide-based drugs is their rapid degradation by proteases in biological systems.[7] Proteases are chiral enzymes that specifically recognize and cleave peptide bonds between L-amino acids. By incorporating D-amino acids, the resulting peptide backbone becomes unrecognizable to these enzymes, significantly increasing its resistance to proteolytic cleavage.[11][12][13][14] This modification can dramatically extend the peptide's in-vivo half-life and bioavailability without necessarily compromising its antimicrobial activity, as the primary target of many AMPs—the bacterial membrane—is not a chiral-specific receptor.[12]

Modulating Hydrophobicity and Membrane Interaction with Halogenation

The hydrophobicity of an AMP is a critical parameter that governs its interaction with and disruption of the bacterial membrane.[15] The introduction of halogen atoms onto the phenyl ring of phenylalanine is a proven strategy for fine-tuning this property.[16]

-

Chlorine (4-position): The chloro group significantly increases the hydrophobicity of the amino acid side chain. This enhanced hydrophobicity can strengthen the peptide's insertion into the lipid bilayer of bacterial membranes, a key step in many membranolytic mechanisms of action like the "barrel-stave" or "toroidal pore" models.[5][17]

-

Fluorine (3-position): Fluorine, being highly electronegative, can alter the electronic properties of the aromatic ring.[16] This can influence non-covalent interactions, such as halogen bonds, which may contribute to more specific and stable binding to membrane components.[18] Furthermore, fluorination has been shown to improve the metabolic stability of drug candidates.[16]

The combined effect of both chloro and fluoro substituents creates a unique hydrophobic and electronic profile, offering a nuanced tool for optimizing the peptide's amphipathic structure, which is crucial for its selective activity against microbial membranes over host cells.[2][19]

A Synergistic Approach

The integration of a D-amino acid with a di-halogenated phenyl ring creates a powerful, multi-functional building block. This single residue can simultaneously confer high proteolytic stability while enhancing the membrane-disrupting potential of the peptide. This rational design approach allows for the creation of more robust and potent AMPs, making them more viable candidates for clinical development.[20][21]

Experimental Protocols and Workflows

The successful incorporation of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine into a peptide sequence relies on established methodologies for solid-phase peptide synthesis (SPPS), followed by rigorous purification and characterization.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a target peptide on a Rink Amide resin, yielding a C-terminally amidated peptide, a common feature in natural AMPs.

Materials:

-

N-Fmoc-4-chloro-3-fluoro-D-phenylalanine

-

Other required Fmoc-protected amino acids

-

Rink Amide MBHA resin (100-200 mesh)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure or HOBt

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if synthesizing peptides with Cys)

-

Water, HPLC grade

-

Cold diethyl ether

Step-by-Step Methodology:

-

Resin Swelling:

-

Place the Rink Amide resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.

-

Add DMF (5-10 mL) and allow the resin to swell for at least 1 hour with gentle agitation.[22]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).[23]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an activating agent like Oxyma Pure (3-5 equivalents) in DMF.

-

Add the coupling reagent DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. Note: For a sterically hindered amino acid like N-Fmoc-4-chloro-3-fluoro-D-phenylalanine, extending the coupling time or using a stronger coupling agent like HBTU/HATU may be necessary.[8]

-

Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

-

Chain Elongation:

-

Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence, including the N-Fmoc-4-chloro-3-fluoro-D-phenylalanine.

-

-

Final Deprotection:

-

After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).

-

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[8] TIS acts as a scavenger to trap reactive cations generated during deprotection.

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Agitate gently for 2-4 hours at room temperature.[8]

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

-

Peptide Precipitation:

-

Add the TFA solution dropwise to a 50 mL centrifuge tube containing cold diethyl ether (approx. 40 mL). A white precipitate (the crude peptide) should form.

-

Incubate at -20°C for 30 minutes to maximize precipitation.

-

Centrifuge the mixture to pellet the peptide.

-

Carefully decant the ether, wash the pellet with more cold ether, and centrifuge again. Repeat this wash step twice.

-

Dry the crude peptide pellet under vacuum.

-

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 2: Peptide Purification by Reversed-Phase HPLC (RP-HPLC)

The crude peptide must be purified to remove byproducts from the synthesis. RP-HPLC is the standard method for this process.[24][25][26]

Materials:

-

Crude peptide

-

Solvent A: 0.1% TFA in HPLC-grade water

-

Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

-

Preparative C18 HPLC column

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A, or a mixture of Solvent A and B if solubility is an issue. Centrifuge to remove any insoluble material.

-

Method Development (Analytical Scale):

-

Inject a small amount of the crude peptide onto an analytical C18 column.

-

Run a scouting gradient, for example, 5% to 95% Solvent B over 30 minutes, to determine the approximate retention time of the target peptide.[25]

-

Optimize the gradient around the elution time of the target peptide to achieve the best separation from impurities. A shallower gradient (e.g., 1% per minute) will improve resolution.[27]

-

-

Preparative Scale Purification:

-

Scale up the optimized analytical method to a preparative C18 column. Adjust the flow rate and injection volume according to the column dimensions.

-

Run the preparative HPLC and collect fractions corresponding to the main peptide peak detected by UV absorbance (typically at 220 nm and 280 nm).

-

-

Fraction Analysis:

-

Analyze the purity of each collected fraction using analytical HPLC.

-

Pool the fractions that meet the desired purity level (e.g., >95%).

-

-

Lyophilization: Freeze the pooled, pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a white, fluffy powder. Store the lyophilized peptide at -20°C or -80°C.[25]

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18, 4.6 mm ID | C18, 21.2 mm ID or larger |

| Flow Rate | ~1.0 mL/min | ~20 mL/min or higher |

| Injection Volume | 5-20 µL | 0.5-5 mL |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN |

| Gradient | Optimized, e.g., 20-50% B over 30 min | Scaled from analytical |

| Table 1: Typical parameters for analytical and preparative RP-HPLC. |

Protocol 3: Peptide Characterization

Confirming the identity and purity of the final product is a critical step.

A. Mass Spectrometry (MS) for Mass Verification

Mass spectrometry is used to confirm that the synthesized peptide has the correct molecular weight.[28][29]

-

Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid).

-

Analysis: Infuse the sample directly into an electrospray ionization (ESI) mass spectrometer or analyze via LC-MS.

-

Data Interpretation: The ESI-MS spectrum will show a series of peaks corresponding to the peptide with different charge states (e.g., [M+H]+, [M+2H]2+, [M+3H]3+). Deconvolute the resulting mass-to-charge (m/z) spectrum to determine the experimental molecular weight (M). Compare this with the calculated theoretical molecular weight of the peptide containing N-Fmoc-4-chloro-3-fluoro-D-phenylalanine. Tandem MS (MS/MS) can be used to further confirm the peptide sequence by analyzing fragmentation patterns.[30][31]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

For a detailed structural characterization, 2D NMR spectroscopy can be employed to determine the three-dimensional structure of the peptide in solution.[32][33][34]

-

Sample Preparation: Dissolve the peptide (typically >0.5 mM) in a suitable buffer (e.g., phosphate buffer in H2O/D2O 90/10) at a specific pH.[35]

-

Data Acquisition: Perform a series of 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å).[34]

-

Structure Calculation: Use the distance restraints derived from NOESY data to calculate a family of 3D structures that are consistent with the experimental data.

Caption: Workflow for peptide purification and characterization.

Expected Outcomes & Troubleshooting

| Experiment | Expected Outcome |

| Preparative HPLC | A major peak corresponding to the full-length peptide, well-resolved from smaller impurity peaks. |

| Analytical HPLC | A single, sharp peak indicating >95% purity. |

| Mass Spectrometry | The deconvoluted experimental mass matches the calculated theoretical mass of the target peptide. |

| NMR Spectroscopy | Well-dispersed peaks in 2D spectra allowing for resonance assignment and structure determination. |

| Table 2: Summary of expected results from purification and characterization. |

| Problem | Potential Cause | Suggested Solution |

| Low yield of crude peptide | Incomplete coupling, especially of the ncAA; premature chain termination. | Use stronger coupling reagents (HBTU/HATU), double couple the ncAA, and extend coupling times. Ensure high-quality, amine-free DMF.[22][36] |

| Multiple peaks in HPLC chromatogram | Deletion sequences, side-chain protecting groups not fully removed, side reactions. | Optimize coupling and deprotection times during SPPS. Ensure the cleavage cocktail and time are sufficient for complete deprotection.[37] |

| Incorrect mass in MS spectrum | Incomplete deprotection of side-chains; unexpected modifications during cleavage. | Review the synthesis protocol and cleavage conditions. Use MS/MS to identify the nature and location of the modification.[38] |

| Peptide is insoluble after lyophilization | Peptide aggregation. | Lyophilize from a dilute solution of acetic acid or ammonium bicarbonate. Test different solvents like DMSO for initial solubilization. |

| Table 3: Common troubleshooting guide for peptide synthesis and purification. |

Conclusion

The strategic incorporation of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine represents a sophisticated approach to modern antimicrobial peptide design. This single, multifunctional building block can simultaneously address the critical challenge of proteolytic instability while providing a means to fine-tune the hydrophobicity and membrane-disruptive potential of the peptide. By leveraging the principles of D-amino acid substitution and side-chain halogenation, researchers can engineer novel AMPs with significantly improved pharmacological properties, paving the way for the next generation of therapeutics to combat the global threat of antimicrobial resistance.

References

Click to expand

- Benchchem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.

-

Wikipedia. Antimicrobial peptides. Available from: [Link]

-

Ribeiro SM, de la Fuente-Núñez C. Antibiotic development challenges: the various mechanisms of action of antimicrobial peptides and of bacterial resistance. Front Microbiol. 2019;10:1369. Available from: [Link]

-

Lei J, Sun L, Huang S, et al. The antimicrobial peptides and their clinical applications. Front Microbiol. 2022;13:1022933. Available from: [Link]

-

Mant CT, Hodges RS. HPLC analysis and purification of peptides. Methods Mol Biol. 2002;194:35-61. Available from: [Link]

-

Bocanegra-Ibarias P, Garza-García A, Morones-Ramírez JR. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. Langmuir. 2022;38(19):5906-5917. Available from: [Link]

-

Huan Y, Kong Q, Mou H, Yi H. Design methods for antimicrobial peptides with improved performance. Front Microbiol. 2020;11:579944. Available from: [Link]

-

AAPPTec. Peptide Purification. Available from: [Link]

-

Di Somma A, Avitabile A, Cirillo A, et al. Innovative Strategies and Methodologies in Antimicrobial Peptide Design. Int J Mol Sci. 2024;25(21):12999. Available from: [Link]

-

Wang G. A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies. Int J Mol Sci. 2024;25(21):12739. Available from: [Link]

-

Piktel E, Pogoda K, Głuszek K, et al. Optimizing Antimicrobial Peptide Design: Integration of Cell-Penetrating Peptides, Amyloidogenic Fragments, and Amino Acid Residue Modifications. Int J Mol Sci. 2023;24(6):5346. Available from: [Link]

-

Giansanti P, Tsi-Ting Y, Tuchman SA, et al. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Curr Protoc. 2021;1(3):e82. Available from: [Link]

-

MtoZ Biolabs. What Is Peptide Mass Spectrometry Identification. Available from: [Link]

-

Mahlapuu M, Håkansson J, Ringstad L, Björn C. Antimicrobial Peptides: An Emerging Category of Therapeutic Agents. Front Cell Infect Microbiol. 2016;6:194. Available from: [Link]

-

Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Available from: [Link]

-

Mant CT, Hodges RS. HPLC analysis and purification of peptides. Methods Mol Biol. 1994;35:35-61. Available from: [Link]

-

LifeTein. Peptide Design Principles for Antimicrobial Applications. Available from: [Link]

-

Agilent Technologies. Efficient Purification of Synthetic Peptides at High and Low pH. Available from: [Link]

-

Zhang J, Li Y, Lin S, et al. Unnatural amino acids: promising implications for the development of new antimicrobial peptides. Expert Opin Drug Discov. 2022;17(5):525-538. Available from: [Link]

-

Zhang G, Annan RS, Carr SA, Neubert TA. Overview of peptide and protein analysis by mass spectrometry. Curr Protoc Protein Sci. 2010;Chapter 16:Unit 16.1. Available from: [Link]

-

Bax A. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Curr Opin Struct Biol. 1994;4(5):738-44. Available from: [Link]

-

Wang S, Zeng X, Yang Q, et al. Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. Front Microbiol. 2021;12:756311. Available from: [Link]

-

Mendes B, Castelletto V, Hamley IW, et al. D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. 2025. Available from: [Link]

-

Zhang J, Li Y, Lin S, et al. Unnatural amino acids: promising implications for the development of new antimicrobial peptides. Expert Opinion on Drug Discovery. 2022;17(5):525-538. Available from: [Link]

-

Mishra N, Coutinho E. NMR in structural determination of proteins and peptides. J Pharm Sci Technol Manag. 2020;4(1):22-31. Available from: [Link]

-

Vachet RW, Gucinski AC, Weiner BE. Mass spectrometry of peptides and proteins. Anal Chem. 2004;76(12):233A-240A. Available from: [Link]

-

Chen Y, Kuang M, Li H, et al. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Microbiol Spectr. 2022;10(6):e0214822. Available from: [Link]

-

Pizzi A, Pigliacelli C, Metrangolo P, Gori A. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules. 2021;26(24):7481. Available from: [Link]

-

Nagadi N. Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. 2020. Available from: [Link]

-

Mukherjee S, Van der Donk WA. Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. J Med Chem. 2025. Available from: [Link]

-

Wang C, Chen T, Wang M, et al. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. Anim Cells Syst (Seoul). 2016;20(6):348-356. Available from: [Link]

-

T. M. Tumlinson, et al. Antimicrobial Peptides Containing Unnatural Amino Acid Exhibit Potent Bactericidal Activity against ESKAPE Pathogens. DTIC. Available from: [Link]

-

Mendes B, Castelletto V, Hamley IW, et al. D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides. RSC Med Chem. 2026;17(2):238-251. Available from: [Link]

-

Jia F, Wang J, Peng J, et al. D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochim Biophys Sin (Shanghai). 2017;49(11):1016-1024. Available from: [Link]

-

Clark KA, Precord MR, Hu K, et al. Application of 3D NMR for Structure Determination of Peptide Natural Products. J Org Chem. 2015;80(18):9115-23. Available from: [Link]

-

Lu Y, Li J, Li Y, et al. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Front Microbiol. 2020;11:589928. Available from: [Link]

-

O'Donnell MJ, Burkholder TP, Zhou C, Scott WL. Solid-Phase Unnatural Peptide Synthesis (UPS). J Am Chem Soc. 1997;119(49):11586-11587. Available from: [Link]

-

Arad U, Sivan S, Gilon C, et al. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. Mar Drugs. 2019;17(4):226. Available from: [Link]

-

ResearchGate. The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I. Available from: [Link]

-

Li Y, Li D, Hou T, Zhu W. Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches. J Med Chem. 2024;67(7):5496-5508. Available from: [Link]

-

Agilent Technologies. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available from: [Link]

-

Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

-

Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. Available from: [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

-

Waters Corporation. Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Available from: [Link]

-

Wang Y, Chunyk AG, Mckellip S, et al. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. J Am Soc Mass Spectrom. 2021;32(7):1643-1663. Available from: [Link]

-

ResearchGate. fast and efficient purification of synthetic peptides by solid-phase extraction. Available from: [Link]

Sources

- 1. Unnatural amino acids: promising implications for the development of new antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial peptides - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields [frontiersin.org]

- 4. Antibiotic development challenges: the various mechanisms of action of antimicrobial peptides and of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimizing Antimicrobial Peptide Design: Integration of Cell-Penetrating Peptides, Amyloidogenic Fragments, and Amino Acid Residue Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]

- 13. D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design methods for antimicrobial peptides with improved performance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. lifetein.com [lifetein.com]

- 22. chem.uci.edu [chem.uci.edu]

- 23. peptide.com [peptide.com]

- 24. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. peptide.com [peptide.com]

- 26. agilent.com [agilent.com]

- 27. harvardapparatus.com [harvardapparatus.com]

- 28. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 29. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Peptide Sequencing by Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 31. research.cbc.osu.edu [research.cbc.osu.edu]

- 32. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 34. m.youtube.com [m.youtube.com]

- 35. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 36. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 37. pubs.acs.org [pubs.acs.org]

- 38. lcms.cz [lcms.cz]

Application Note: Synthesis of Therapeutic Macrocycles Incorporating N-Fmoc-4-chloro-3-fluoro-D-phenylalanine

Executive Summary

The integration of unnatural amino acids (UAAs) into macrocyclic peptides has revolutionized the development of therapeutics targeting complex protein-protein interactions (PPIs)[1]. Macrocyclization inherently restricts the conformational flexibility of linear peptides, translating to enhanced target affinity and reduced susceptibility to proteolytic degradation[2]. However, the strategic incorporation of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine elevates these benefits through highly specific stereochemical and electronic effects. This application note provides a self-validating, mechanistic protocol for embedding this heavily modified UAA into conformationally constrained macrocycles using Solid-Phase Peptide Synthesis (SPPS)[3].

Mechanistic Rationale for UAA Inclusion

As an application scientist, the selection of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine is driven by three distinct structural advantages:

-

Stereochemical Constraint : The D-configuration induces a localized β-turn in the peptide backbone. This pre-organizes the linear precursor, significantly lowering the entropic penalty during macrocyclization[3].

-

Halogen Bonding (σ-hole interactions) : The para-chloro substituent acts as a potent halogen bond donor. The meta-fluoro group, through its strong inductive electron-withdrawing effect, deepens the positive electrostatic potential (σ-hole) on the chlorine atom. This enables highly directional, stabilizing interactions with Lewis bases (e.g., backbone carbonyls or target protein nucleophiles)[4].

-

Metabolic Shielding : The bulky, bi-halogenated aromatic ring sterically occludes adjacent peptide bonds from protease active sites, dramatically extending the serum half-life of the therapeutic macrocycle[1].

Logical relationships of structural features in 4-chloro-3-fluoro-D-phenylalanine for drug design.

Self-Validating Experimental Protocols

The following protocol details a side-chain to side-chain lactamization strategy (e.g., Lys-to-Glu) using Fmoc-SPPS. To ensure high fidelity, this workflow is designed as a self-validating system, embedding analytical checkpoints to verify causality and reaction completeness before progressing.

Step-by-step workflow for the solid-phase synthesis and macrocyclization of the therapeutic peptide.

Phase 1: Solid-Phase Peptide Synthesis (SPPS) and UAA Incorporation

Causality Insight: Halogenated, bulky UAAs often suffer from sluggish coupling kinetics due to steric hindrance and reduced nucleophilicity/electrophilicity of the activated species[5]. We utilize HATU as the coupling reagent due to its superior efficiency in forming active esters with hindered substrates, combined with an extended coupling time.

-

Resin Swelling : Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

-

Standard Elongation : Perform standard Fmoc deprotection (20% piperidine in DMF, 2 × 10 min) and coupling (4 eq. Fmoc-AA, 4 eq. HATU, 8 eq. DIPEA, 45 min) for residues preceding the UAA.

-

UAA Coupling :

-

Dissolve 3 eq. of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine and 3 eq. of HATU in a 1:1 mixture of DMF/NMP. (Note: NMP enhances the solubility of this highly lipophilic UAA).

-

Add 6 eq. of DIPEA, pre-activate for 2 minutes, and add to the resin.

-

React for 2 hours at room temperature.

-

-

Validation Checkpoint 1 : Perform a Kaiser test. If slightly positive, perform a second coupling with DIC/Oxyma (to avoid guanidinylation from repeated HATU exposure). Conduct a micro-cleavage (1 mg resin + 50 µL TFA/TIS/H2O for 30 min) and confirm the mass addition of the UAA via LC-MS.

Phase 2: Orthogonal Deprotection

Causality Insight: For side-chain cyclization, the reacting residues (e.g., Lys and Glu) must be protected with orthogonal groups (Alloc and OAll) that can be removed without affecting the Fmoc N-terminus or standard tBu-based side-chain protectors[3].

-

Wash the resin thoroughly with DCM.

-

Swell the resin in dry DCM under an inert atmosphere (N2 or Ar).

-

Add 0.2 eq. of Pd(PPh3)4 and 24 eq. of phenylsilane (as an allyl scavenger) dissolved in dry DCM.

-

Agitate in the dark for 2 hours. Wash with DCM, then 0.5% sodium diethyldithiocarbamate in DMF to remove residual palladium.

-

Validation Checkpoint 2 : Micro-cleavage and LC-MS. The target mass should reflect the loss of both the Alloc (-84 Da) and OAll (-40 Da) groups.

Phase 3: On-Resin Macrocyclization

Causality Insight: Performing cyclization on-resin leverages the "pseudodilution effect." The spatial isolation of peptide chains on the solid support kinetically favors intramolecular ring closure over intermolecular oligomerization[2]. We substitute HATU with PyBOP here; extended cyclization times with uronium salts can cap the N-terminus via guanidinylation, whereas phosphonium salts (PyBOP) eliminate this risk.

-

Add 3 eq. of PyBOP, 3 eq. of HOBt, and 6 eq. of DIPEA in DMF to the resin.

-

Agitate gently for 12–16 hours.

-

Validation Checkpoint 3 : Perform a Kaiser test on a small resin aliquot. A negative result (yellow) indicates complete consumption of the free Lys side-chain amine.

Phase 4: Cleavage and Analytical Validation

-

Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2.5 hours.

-

Precipitate the crude macrocycle in cold diethyl ether, centrifuge, and wash the pellet twice with ether.

-

Dissolve in 50% acetonitrile/water and lyophilize.

Quantitative Data Presentation

To ensure rigorous quality control, all synthesized macrocycles must meet the quantitative validation metrics outlined below.

Table 1: Quantitative Quality Control Metrics for Macrocycle Synthesis

| Synthesis Phase | Quality Control Metric | Expected Value | Analytical Method | Mechanistic Purpose |

| UAA Incorporation | Coupling Efficiency | > 98% | Micro-cleavage LC-MS | Confirm complete incorporation of the sterically hindered UAA. |

| Orthogonal Deprotection | Alloc/OAll Removal Yield | > 95% | Micro-cleavage LC-MS | Ensure complete liberation of side-chains for ring closure. |

| Macrocyclization | Ring Closure Conversion | > 90% | Kaiser Test / LC-MS | Verify intramolecular lactamization and absence of oligomers. |

| Final Cleavage | Crude Purity | 60% – 75% | Analytical RP-HPLC | Assess overall synthesis success prior to preparative purification. |

| Validation | Target Mass Accuracy | ± 5 ppm | HRMS (ESI-TOF) | Confirm elemental composition, specifically Cl/F isotopic signatures. |

References[1] Inhibition of Ehrlichia chaffeensis infection by cell-permeable macrocyclic peptides that bind type IV secretion effector Etf-1 - nih.gov.Link[4] Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - acs.org. Link[2] Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues - nih.gov. Link[3] Recent advances in peptide macrocyclization strategies - rsc.org.Link[5] Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls - acs.org. Link

Sources

- 1. Inhibition of Ehrlichia chaffeensis infection by cell-permeable macrocyclic peptides that bind type IV secretion effector Etf-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: A Guide to Scaling Up Peptide Synthesis with N-Fmoc-4-chloro-3-fluoro-D-phenylalanine

Introduction: The Significance of Halogenated Phenylalanine Analogs in Peptide Therapeutics

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful tool to enhance the therapeutic properties of peptide-based drug candidates. Among these, halogenated phenylalanine derivatives, such as N-Fmoc-4-chloro-3-fluoro-D-phenylalanine, have garnered significant interest. The introduction of halogen atoms, particularly fluorine and chlorine, can profoundly influence a peptide's conformational stability, metabolic resistance, and binding affinity to its biological target.[1][2] Fluorine, with its high electronegativity and small size, can modulate the acidity, basicity, and lipophilicity of the amino acid, leading to improved pharmacokinetic profiles.[2][3] The D-configuration of this particular analog further contributes to enzymatic stability by rendering the peptide less susceptible to degradation by proteases.[4]

These attributes make peptides containing N-Fmoc-4-chloro-3-fluoro-D-phenylalanine highly valuable for developing novel therapeutics. However, the successful transition from small-scale research synthesis to large-scale production presents a unique set of challenges.[4][5] Scaling up solid-phase peptide synthesis (SPPS) requires careful optimization of reaction conditions, reagent stoichiometry, and purification methodologies to maintain high purity and yield while ensuring process efficiency and sustainability.[6][7]

This comprehensive guide provides detailed application notes and protocols for the successful scale-up of peptide synthesis incorporating N-Fmoc-4-chloro-3-fluoro-D-phenylalanine. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind critical process decisions to ensure scientific integrity and reproducible outcomes.

Physicochemical Properties and Handling of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine